molecular formula C15H19NO4 B1375094 2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid CAS No. 444583-13-5

2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid

Cat. No.: B1375094
CAS No.: 444583-13-5
M. Wt: 277.31 g/mol
InChI Key: XSSWFYSBSGAYOD-UHFFFAOYSA-N
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Description

“2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid” is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-10-6-4-5-7-11(10)12(16)8-13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 277.32 g/mol .

Scientific Research Applications

Tert-Butoxycarbonylation Reagent

The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), closely related to 2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid, is utilized as a tert-butoxycarbonylation reagent. It's effective for acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, without needing a base. This process is chemoselective and yields high results under mild conditions (Saito et al., 2006).

Aldehyde Building Blocks

The synthesis of derivatives like 3'-tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'(RS)-yl propionic acids from simple starting materials has been detailed. These compounds are key in developing novel peptide isosteres and serve as aldehyde building blocks, protected as acid-labile N-Boc N,O-acetals (Groth & Meldal, 2001).

Chemoselective Tert-Butoxycarbonylation

BBDI is also demonstrated to be effective for aromatic and aliphatic amine hydrochlorides and phenols. This approach is chemoselective and yields high results without requiring a base (Ouchi et al., 2002).

Triazolylalanine Analogues Synthesis

A tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative, which is a component of the discussed compound, is used in the synthesis of triazolylalanine analogues under 'click conditions.' This process involves selective alkylation and subsequent chemical transformations to yield various derivatives (Patil & Luzzio, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-10-6-4-5-7-11(10)12(16)8-13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSWFYSBSGAYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730009
Record name [2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444583-13-5
Record name [2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-methoxycarbonylmethyl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (52.6 g, 180.5 mmol) in MeOH (500 mL) was added 1 N NaOH (199 mL, 199.0 mmol). The mixture is stirred at r.t. for about 48 hours and then concentrated to dryness. The resulting residue was dissolved in water (300 mL) and extracted with diethyl ether (2×). The aqueous portion was acidified to pH 2 with 10% aqueous sodium bisulfate and extracted with EtOAc. The combined organic extracts were dried (MgSO4) and concentrated to dryness to afford about 49.8 g of the final compound (99%). EIS-MS 276 [M−1].
Name
Quantity
199 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
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2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
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2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
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2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
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2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid
Reactant of Route 6
2-(2-(tert-Butoxycarbonyl)isoindolin-1-yl)acetic acid

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